11beta-Chloromethylestradiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

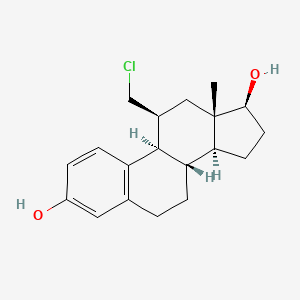

11beta-Chloromethylestradiol is a 3-hydroxy steroid.

科学研究应用

Cancer Therapy and Imaging

Targeted Cancer Treatment:

11beta-Chloromethylestradiol has been explored as a ligand for estrogen receptors in targeted cancer therapies. Its unique structure allows for nearly irreversible binding to estrogen receptors, which can enhance the effectiveness of treatments aimed at hormone-dependent cancers, such as breast cancer. Studies have demonstrated that administering this compound can significantly slow tumor growth in animal models, indicating its potential as a therapeutic agent .

Medical Imaging:

The compound is also utilized in medical imaging, particularly positron emission tomography (PET). By labeling this compound with radioactive isotopes, researchers can visualize and quantify estrogen receptor expression in tumors. This application is crucial for assessing tumor characteristics and guiding treatment decisions in patients with breast cancer .

Mechanistic Studies on Estrogen Receptors

Affinity Labeling:

Research has shown that this compound serves as an effective affinity labeling reagent for estrogen receptors. This property enables scientists to study the binding dynamics and conformational changes of estrogen receptors upon ligand binding. Such studies are essential for understanding the molecular mechanisms underlying hormone action and resistance to hormone therapies in breast cancer .

Coactivator Interaction Studies:

Studies have highlighted the role of coactivators in stabilizing the conformation of estrogen receptors when bound to this compound. The binding of this compound induces conformational changes that enhance receptor activity, providing insights into how coactivators influence estrogen receptor signaling pathways .

Metabolic Disease Research

Inhibitor Development:

The compound has been investigated for its potential role in developing selective inhibitors for 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), an enzyme implicated in metabolic diseases such as obesity and diabetes mellitus type 2. By understanding how this compound interacts with this enzyme, researchers aim to design effective treatments that modulate glucocorticoid metabolism .

Summary of Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What safety protocols are essential when handling 11beta-Chloromethylestradiol in laboratory settings?

- Methodological Answer : Ensure proper engineering controls (e.g., ventilation systems, eyewash stations) and personal protective equipment (PPE), including lab coats and gloves. Avoid ingestion/inhalation and follow hygiene practices (e.g., no eating/drinking in labs). While specific data for this compound may be limited, protocols for structurally similar estradiol derivatives recommend these measures . For novel compounds, adopt precautionary principles by referencing safety guidelines for analogous steroids.

Q. How should researchers design experiments to ensure reproducibility of results with this compound?

- Methodological Answer : Document experimental conditions rigorously, including solvent systems, temperature, and purity of reagents. Use standardized protocols for synthesis or biological assays, and validate results with independent replicates. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing methods to enable replication, such as providing spectral data (NMR, HPLC) and explicit reaction conditions .

Q. What strategies are recommended for conducting a literature review on this compound?

- Methodological Answer : Prioritize peer-reviewed journals, patents, and regulatory databases (e.g., PubMed, SciFinder). Use Boolean search terms (e.g., "this compound AND estrogen receptor affinity") and track citations in seminal papers. Cross-reference physicochemical data (e.g., melting points, solubility) with experimental observations to identify gaps or inconsistencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data involving this compound?

- Methodological Answer : Conduct sensitivity analyses to isolate variables (e.g., batch purity, solvent effects). Compare results against structurally similar compounds (e.g., 17-beta-estradiol derivatives) to contextualize findings. Use advanced analytical techniques (e.g., X-ray crystallography for structural confirmation or LC-MS for purity assessment) to validate hypotheses. Document discrepancies transparently in supplementary materials .

Q. What ethical considerations apply when designing studies involving this compound and human subjects?

- Methodological Answer : Obtain approval from institutional review boards (IRBs) and ensure informed consent forms detail risks, benefits, and confidentiality measures. Address conflicts of interest (e.g., funding sources) and adhere to ethical codes (e.g., Helsinki Declaration). For preclinical studies, justify dosing regimens using pharmacokinetic data from animal models .

Q. How should statistical methods be selected for analyzing dose-response relationships with this compound?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Validate assumptions (e.g., normality, homogeneity of variance) with tests like Shapiro-Wilk or Levene’s. For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U) and report confidence intervals. Reference pharmacological guidelines for reporting bioactivity data .

Q. What methodologies are critical for characterizing the physicochemical properties of this compound?

- Methodological Answer : Conduct melting point analysis, UV-Vis spectroscopy, and chromatographic purity checks (HPLC). Compare observed properties (e.g., crystalline structure) with literature values for related steroids. For novel derivatives, provide full spectral characterization (e.g., 1H/13C NMR, IR) and elemental analysis. Tabulate data using standardized formats (example below) :

| Property | Method Used | Observed Value | Reference Compound Value |

|---|---|---|---|

| Melting Point (°C) | Differential Scanning Calorimetry | 215–218 | 213–217 (17β-estradiol) |

| Solubility (mg/mL, DMSO) | Gravimetric Analysis | 12.4 ± 0.3 | 10.8 ± 0.2 (estradiol benzoate) |

属性

CAS 编号 |

71794-60-0 |

|---|---|

分子式 |

C19H25ClO2 |

分子量 |

320.9 g/mol |

IUPAC 名称 |

(8S,9R,11S,13S,14S,17S)-11-(chloromethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H25ClO2/c1-19-9-12(10-20)18-14-5-3-13(21)8-11(14)2-4-15(18)16(19)6-7-17(19)22/h3,5,8,12,15-18,21-22H,2,4,6-7,9-10H2,1H3/t12-,15+,16+,17+,18-,19+/m1/s1 |

InChI 键 |

CADGCTOWBAPSFQ-OQFXVXKWSA-N |

SMILES |

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCl |

手性 SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)CCl |

规范 SMILES |

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCl |

同义词 |

11 beta-chloromethylestradiol 11-beta-chloromethyl-estradiol Org 4333 Org-4333 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。